molecular formula C16H18N4O2 B4568170 2-[1-(furan-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol

2-[1-(furan-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol

Cat. No.: B4568170
M. Wt: 298.34 g/mol
InChI Key: ONBDSJXIMRTMFJ-UHFFFAOYSA-N
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Description

2-[1-(furan-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol is a complex organic compound that features a unique combination of furan, triazine, and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(furan-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol typically involves multi-step organic reactions One common approach is to start with the preparation of the furan-2-ylmethyl precursor, which is then reacted with a triazine derivative under specific conditions to form the triazino[1,2-a]benzimidazole core

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(furan-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or sulfonyl chlorides (RSO₂Cl) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the triazine ring may produce dihydrotriazine derivatives.

Scientific Research Applications

2-[1-(furan-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antitumor agent.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[1-(furan-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethyl derivatives: Compounds with similar furan-based structures.

    Triazino[1,2-a]benzimidazole derivatives: Compounds with similar triazine and benzimidazole cores.

    Ethanol-substituted heterocycles: Compounds with similar ethanol functional groups attached to heterocyclic structures.

Uniqueness

2-[1-(furan-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol is unique due to its specific combination of furan, triazine, and benzimidazole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[1-(furan-2-ylmethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-8-7-18-11-19(10-13-4-3-9-22-13)16-17-14-5-1-2-6-15(14)20(16)12-18/h1-6,9,21H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBDSJXIMRTMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CN2C3=CC=CC=C3N=C2N1CC4=CC=CO4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(furan-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol
Reactant of Route 2
2-[1-(furan-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol
Reactant of Route 3
2-[1-(furan-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol
Reactant of Route 4
2-[1-(furan-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol
Reactant of Route 5
Reactant of Route 5
2-[1-(furan-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol
Reactant of Route 6
2-[1-(furan-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol

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